molecular formula C25H21N3O4S B11644149 4-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenyl 4-methoxybenzoate

4-{(E)-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11644149
M. Wt: 459.5 g/mol
InChI Key: VEMGFDQUTFPMIO-MZJWZYIUSA-N
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Description

4-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which is further modified with various functional groups. This particular compound has garnered interest due to its potential biological activities and applications in scientific research.

Preparation Methods

The synthesis of 4-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps. One common synthetic route starts with the condensation of ethyl 2-amino-6-cyano-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with formamide to yield the intermediate 4-oxo-7-phenyl-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine-7-carbonitrile. This intermediate is then treated with phosphoryl chloride to obtain the corresponding 4-chloro derivative .

Chemical Reactions Analysis

4-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or methoxy positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential in biological assays for its antimicrobial and antiproliferative activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer and infectious disease treatments.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival pathways. For example, it may target serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar compounds to 4-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE include other thienopyrimidines and pyrido[2,3-d]pyrimidines. These compounds share a similar core structure but differ in their functional groups and biological activities. For instance, pyrido[2,3-d]pyrimidin-5-one derivatives are known for their antiproliferative and antimicrobial activities . The unique combination of functional groups in 4-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE contributes to its distinct chemical and biological properties.

Conclusion

4-({[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]IMINO}METHYL)PHENYL 4-METHOXYBENZOATE is a compound of significant interest in scientific research due to its complex structure and potential applications in various fields. Its synthesis involves multi-step processes, and it undergoes various chemical reactions. The compound’s unique properties make it a valuable tool in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C25H21N3O4S

Molecular Weight

459.5 g/mol

IUPAC Name

[4-[(E)-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)iminomethyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C25H21N3O4S/c1-31-18-12-8-17(9-13-18)25(30)32-19-10-6-16(7-11-19)14-27-28-15-26-23-22(24(28)29)20-4-2-3-5-21(20)33-23/h6-15H,2-5H2,1H3/b27-14+

InChI Key

VEMGFDQUTFPMIO-MZJWZYIUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/N3C=NC4=C(C3=O)C5=C(S4)CCCC5

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NN3C=NC4=C(C3=O)C5=C(S4)CCCC5

Origin of Product

United States

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